![molecular formula C16H30N2O4 B7933779 [(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7933779.png)
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in peptide synthesis and other organic transformations.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of di-tert-butyl dicarbonate with the amine in the presence of a base such as sodium hydroxide . This reaction proceeds under mild conditions and results in the formation of the Boc-protected amine.
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow of reactants through the microreactor allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is employed in the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of [(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine under basic conditions and can be removed under acidic conditions. This reversible protection allows for selective reactions on other parts of the molecule without affecting the amine group .
相似化合物的比较
[(2-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid can be compared with other Boc-protected compounds:
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in similar applications, such as peptide synthesis.
Fmoc-protected amino acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group used in peptide synthesis.
The uniqueness of this compound lies in its specific structure, which combines the Boc group with a cyclohexyl and isopropyl moiety, providing distinct chemical properties and reactivity.
属性
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-11(2)18(10-14(19)20)13-9-7-6-8-12(13)17-15(21)22-16(3,4)5/h11-13H,6-10H2,1-5H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDWJAAJTBDKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCCCC1NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
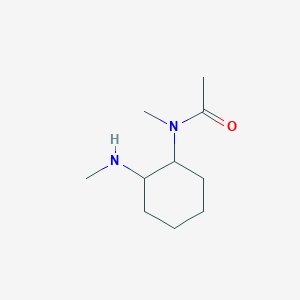
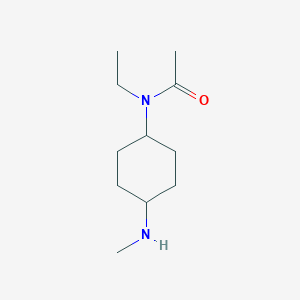
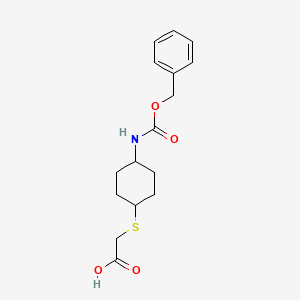
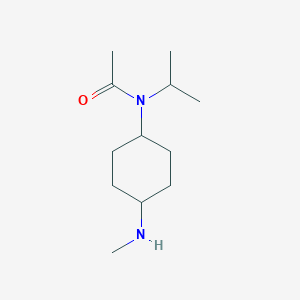
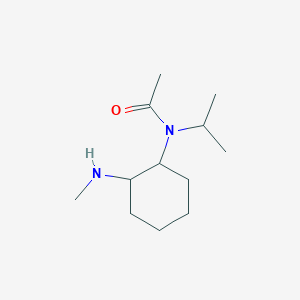
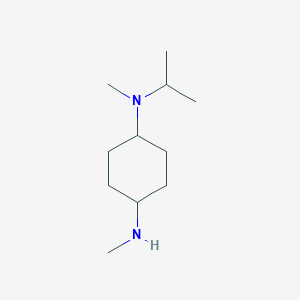
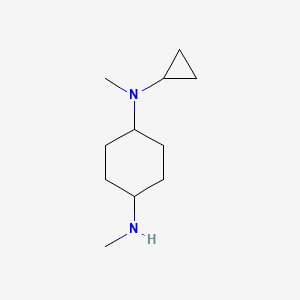
![[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7933744.png)
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7933756.png)
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid](/img/structure/B7933761.png)
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7933771.png)
![[(4-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7933785.png)
![[(2-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7933788.png)
![{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B7933794.png)
